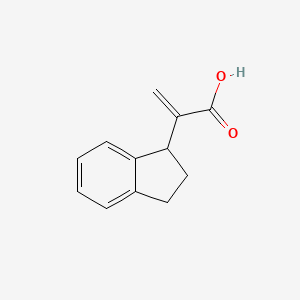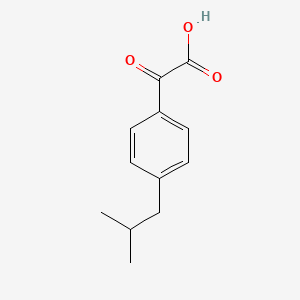
2-(4-Isobutylphenyl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily used to treat pain, fever, and inflammation. The compound was first discovered in 1961 by Dr. Stewart Adams and Dr. John Nicholson at Boots UK Ltd. in Nottingham, UK . It is included in the World Health Organization’s List of Essential Medicines due to its efficacy and safety profile .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
科学研究应用
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Used in the formulation of various pharmaceutical products.
作用机制
The primary mechanism of action of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms .
相似化合物的比较
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid is often compared with other NSAIDs such as:
Aspirin (acetylsalicylic acid): Similar anti-inflammatory and analgesic properties but with a different mechanism of action.
Naproxen: Longer duration of action compared to ibuprofen.
Ketoprofen: More potent but with a higher risk of gastrointestinal side effects.
List of Similar Compounds
- Aspirin (acetylsalicylic acid)
- Naproxen
- Ketoprofen
- Diclofenac
- Indomethacin
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C12H14O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI 键 |
DXBCYALGUSSOQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


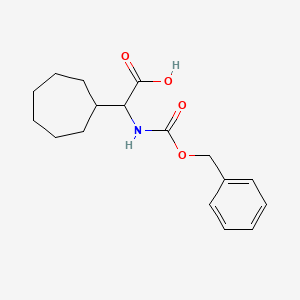
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
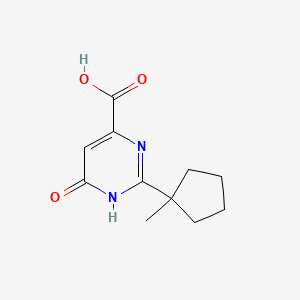
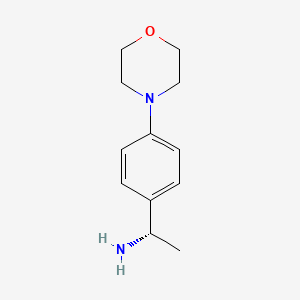
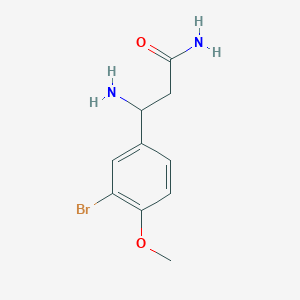
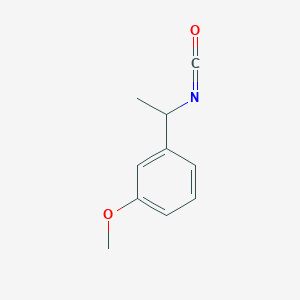
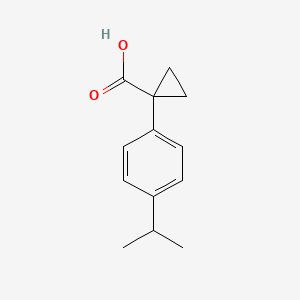
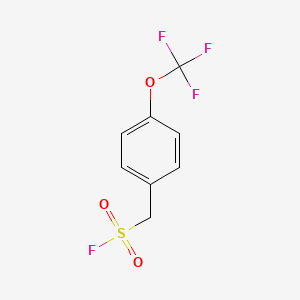

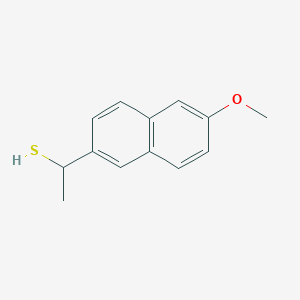


![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
